molecular formula C22H28N4O2 B5656346 1'-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

1'-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5656346
M. Wt: 380.5 g/mol
InChI Key: UATOPEOVJJBHHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1'-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]" involves complex organic synthesis techniques including ring closure and ring-opening reactions, as well as the use of specific catalysts to achieve the desired structures. A study by Halim & Ibrahim (2022) on a similar compound involved elemental analysis and spectral data to establish the chemical structure, indicating the complexity of synthesis processes for these compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Molecular structure analysis of related compounds utilizes computational chemistry methods such as DFT (Density Functional Theory) to predict electronic, optical, and structural properties. The same study by Halim & Ibrahim (2022) used B3LYP and CAM-B3LYP/6-311++G(d,p) basis sets for these predictions, highlighting the role of computational methods in understanding the molecular structure (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving these compounds often include nucleophilic attacks, as indicated by their high reactivity towards certain sites within the molecule. The thermodynamic stability and reactivity of such compounds are crucial for their potential applications. The study by Halim & Ibrahim (2022) discusses the reactivity of similar compounds, providing insight into their chemical behavior (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for the practical use of these compounds. Studies on related compounds often involve X-ray crystallography and spectroscopy to determine these properties, though specific data on "1'-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]" was not found in the search.

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity towards other compounds are critical for understanding the interactions and potential applications of these compounds. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are typically employed to study these properties. The research by Halim & Ibrahim (2022) on a closely related compound provides a model for such analyses (Halim & Ibrahim, 2022).

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-yl-(5-propylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-2-9-26-10-5-18-20(24-15-23-18)22(26)7-11-25(12-8-22)21(27)17-3-4-19-16(14-17)6-13-28-19/h3-4,14-15H,2,5-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATOPEOVJJBHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C13CCN(CC3)C(=O)C4=CC5=C(C=C4)OCC5)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2,3-Dihydro-1-benzofuran-5-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

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